Comparative Physicochemical Properties: 5-Bromo-2-chloro-N-cyclopropylisonicotinamide vs. 2-Chloro-N-cyclopropylisonicotinamide vs. 5-Bromo-2-chloro-N-methylisonicotinamide
The target compound (MW 275.53 g/mol) occupies a distinct molecular weight window compared to the des-bromo analog 2-chloro-N-cyclopropylisonicotinamide (MW 196.63 g/mol) and the N-methyl analog 5-bromo-2-chloro-N-methylisonicotinamide (MW 249.49 g/mol). The increased molecular weight arises from the additional bromine atom (atomic mass 79.90 Da), which contributes to enhanced polarizability and potential halogen bonding interactions in target binding pockets. The N-cyclopropyl-substituted analog 2-chloro-N-cyclopropylisonicotinamide has a measured LogP of 1.25 ; the target compound, with an additional bromine atom, is expected to exhibit a higher LogP (estimated ~1.8–2.1), placing it in an optimal lipophilicity range for CNS drug candidates. This differentiated property profile means that the target compound cannot be considered functionally interchangeable with its des-bromo or N-methyl counterparts in lead optimization campaigns.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 275.53 g/mol; LogP estimated ~1.8–2.1 based on Br contribution to analog LogP 1.25 |
| Comparator Or Baseline | 2-Chloro-N-cyclopropylisonicotinamide (MW 196.63 g/mol, LogP 1.25); 5-Bromo-2-chloro-N-methylisonicotinamide (MW 249.49 g/mol, LogP not directly measured) |
| Quantified Difference | MW increase: +78.90 Da vs. des-bromo analog (+40.1%); +26.04 Da vs. N-methyl analog (+10.4%) |
| Conditions | Calculated/measured physicochemical properties from vendor certificates of analysis and literature data |
Why This Matters
Procurement selection based solely on scaffold similarity without accounting for these MW and LogP differences risks identifying false-positive structure-activity relationships in hit-to-lead programs.
